molecular formula C11H14N4O4 B6332385 1-(2,4-Dinitrophenyl)-2-methylpiperazine CAS No. 1240581-60-5

1-(2,4-Dinitrophenyl)-2-methylpiperazine

Cat. No.: B6332385
CAS No.: 1240581-60-5
M. Wt: 266.25 g/mol
InChI Key: IORQFQFFZQLXIQ-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2,4-dinitrophenyl group attached to a piperazine ring, which is further substituted with a methyl group

Biochemical Analysis

Biochemical Properties

1-(2,4-Dinitrophenyl)-2-methylpiperazine plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It acts as an uncoupling agent, disrupting the proton gradient across the mitochondrial membrane, which leads to the dissipation of energy as heat rather than the production of ATP . This compound interacts with various enzymes and proteins, including pentaerythritol tetranitrate reductase, which is involved in its metabolic pathway . The nature of these interactions often involves the binding of the dinitrophenyl group to specific active sites on the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in neuronal cells, leading to changes in the levels of reactive oxygen species (ROS) and affecting neurotransmitter release . Additionally, it impacts cellular metabolism by increasing the metabolic rate and promoting fat metabolism, which has been observed in studies involving weight loss .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation. This compound binds to the mitochondrial membrane and disrupts the proton gradient, leading to a decrease in ATP production and an increase in heat generation . It also interacts with various biomolecules, including enzymes and proteins, through its dinitrophenyl group, which can inhibit or activate these molecules. For example, it has been shown to inhibit the activity of certain enzymes involved in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can promote weight loss and increase metabolic rate without significant adverse effects . At higher doses, it can cause toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to energy metabolism. It interacts with enzymes such as pentaerythritol tetranitrate reductase, which plays a role in its metabolic breakdown . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative phosphorylation and fat metabolism . The dinitrophenyl group is a critical component in these interactions, facilitating the binding to specific enzymes and modulating their activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its uncoupling effects . The distribution of this compound can vary based on the cell type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it disrupts the proton gradient and affects ATP production . This compound can also localize to other organelles, such as the Golgi apparatus and lysosomes, where it may be involved in additional biochemical processes . The targeting of this compound to specific compartments is often mediated by post-translational modifications and targeting signals that direct it to the appropriate organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction proceeds as follows: [ \text{2,4-Dinitrochlorobenzene} + \text{2-Methylpiperazine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, room temperature

    Reduction: Hydrogen gas, palladium on carbon, room temperature to elevated temperature

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives

    Reduction: 1-(2,4-Diaminophenyl)-2-methylpiperazine

    Oxidation: 1-(2,4-Dinitrophenyl)-2-carboxypiperazine

Scientific Research Applications

1-(2,4-Dinitrophenyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the piperazine ring.

    2-Methylpiperazine: A simpler piperazine derivative without the dinitrophenyl group.

    1-(2,4-Dinitrophenyl)piperazine: Similar structure but without the methyl substitution on the piperazine ring.

Uniqueness

1-(2,4-Dinitrophenyl)-2-methylpiperazine is unique due to the combination of the dinitrophenyl group and the methyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-8-7-12-4-5-13(8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORQFQFFZQLXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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